![molecular formula C13H11N3O8S2 B12326557 4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B12326557.png)
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid is an organic compound with the molecular formula C13H11N3O8S2. It is characterized by the presence of a nitrophenyl group, a hydrazinylidene group, and two sulfonic acid groups attached to a benzene ring. This compound is known for its applications in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid typically involves the reaction of 4-nitrophenylhydrazine with benzene-1,3-disulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact. The use of automated systems and advanced technologies can enhance the production process and ensure consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The hydrazinylidene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted hydrazinylidene compounds. These products can have different properties and applications depending on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl and hydrazinylidene groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The sulfonic acid groups enhance the compound’s solubility and reactivity, facilitating its interactions with different targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenylhydrazine hydrochloride: Similar in structure but lacks the sulfonic acid groups.
Benzene-1,3-disulfonic acid: Contains the sulfonic acid groups but lacks the nitrophenyl and hydrazinylidene groups.
Uniqueness
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both nitrophenyl and sulfonic acid groups allows for diverse reactivity and applications in various fields .
Propiedades
Fórmula molecular |
C13H11N3O8S2 |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C13H11N3O8S2/c17-16(18)11-4-2-10(3-5-11)15-14-8-9-1-6-12(25(19,20)21)7-13(9)26(22,23)24/h1-8,15H,(H,19,20,21)(H,22,23,24)/b14-8+ |
Clave InChI |
JUALIKZKOPFCOP-RIYZIHGNSA-N |
SMILES isomérico |
C1=CC(=CC=C1N/N=C/C2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1NN=CC2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


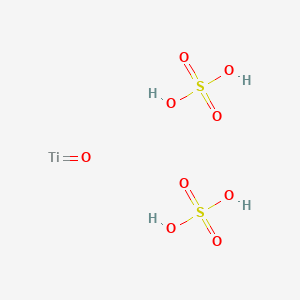
![6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone](/img/structure/B12326485.png)
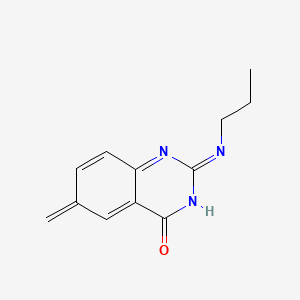
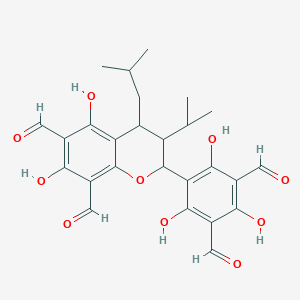
![[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)-](/img/structure/B12326504.png)
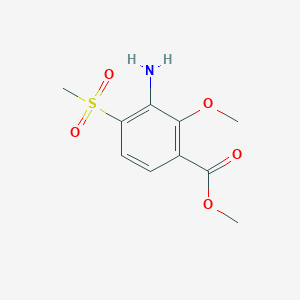
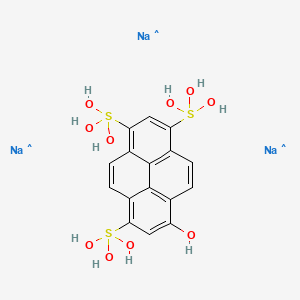
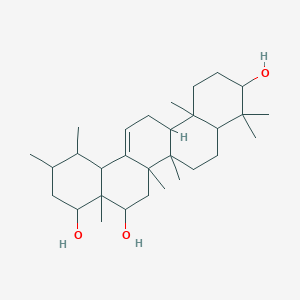
![5-Cyano-2-{[(4-methylbenzoyl)oxy]methyl}tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12326525.png)
![Sodium;[4-hydroxy-3-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate](/img/structure/B12326530.png)
![Decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate](/img/structure/B12326534.png)


![Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326550.png)
